REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:12]=[C:11]([O:13][CH3:14])[C:6]([O:7][CH2:8][CH2:9][OH:10])=[C:5]([O:15][CH3:16])[CH:4]=1>C(Cl)Cl.O=[Mn]=O>[OH:10][CH2:9][CH2:8][O:7][C:6]1[C:11]([O:13][CH3:14])=[CH:12][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:15][CH3:16]
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC(=C(OCCO)C(=C1)OC)OC
|
Name
|
|
Quantity
|
39 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
subjected to celite filtration
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from diethyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=C(C=C(C=O)C=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.586 g | |
YIELD: PERCENTYIELD | 89.8% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |